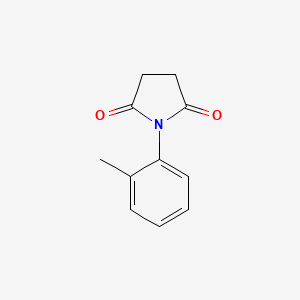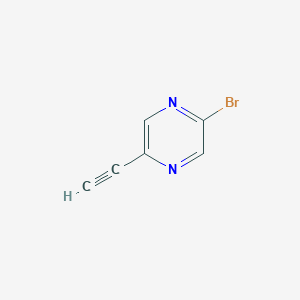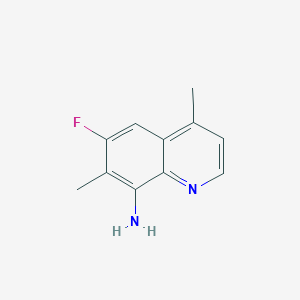
7-Methoxy-2-oxoindoline-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-2-oxoindoline-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
Méthodes De Préparation
The synthesis of 7-Methoxy-2-oxoindoline-3-carbaldehyde typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to produce the desired indole derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
7-Methoxy-2-oxoindoline-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include p-toluenesulfonic acid, methanesulfonic acid, and other catalysts. The major products formed from these reactions are often other indole derivatives, which can be further utilized in the synthesis of biologically active compounds .
Applications De Recherche Scientifique
This compound has numerous applications in scientific research. In chemistry, it serves as a precursor for the synthesis of complex molecules through multicomponent reactions. In biology and medicine, it is used to develop new drugs and therapeutic agents due to its potential anticancer, antimicrobial, and anti-inflammatory properties . Additionally, it has industrial applications in the production of pharmaceuticals and other fine chemicals .
Mécanisme D'action
The mechanism of action of 7-Methoxy-2-oxoindoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. It is known to activate procaspase-3, leading to apoptosis in cancer cells. This compound also interacts with proteins involved in cellular apoptotic pathways, such as BIM, BAX, Bcl-2, and p53, making it a promising candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
7-Methoxy-2-oxoindoline-3-carbaldehyde can be compared with other indole derivatives, such as 1H-Indole-3-carbaldehyde and 7-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde. While these compounds share similar structural features, this compound is unique due to its specific methoxy and oxoindoline groups, which contribute to its distinct chemical properties and biological activities .
Propriétés
Numéro CAS |
1083424-57-0 |
|---|---|
Formule moléculaire |
C10H9NO3 |
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
7-methoxy-2-oxo-1,3-dihydroindole-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-7(5-12)10(13)11-9(6)8/h2-5,7H,1H3,(H,11,13) |
Clé InChI |
WQZZZIXEORAFKW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1NC(=O)C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


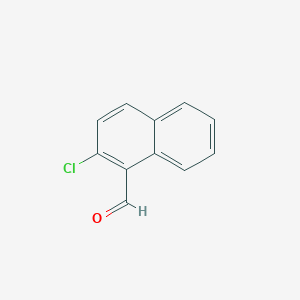


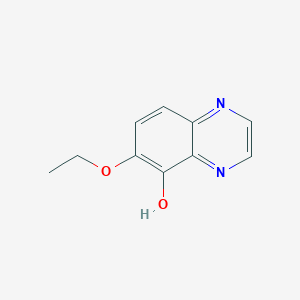
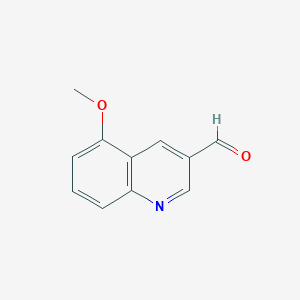

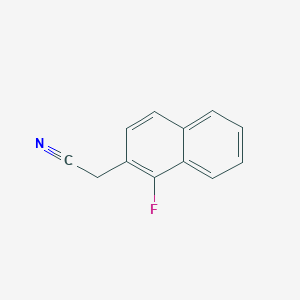
![2-(Furan-2-yl)benzo[d]oxazole](/img/structure/B11907672.png)
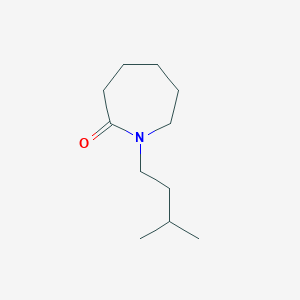
![5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B11907686.png)
